A Comprehensive Technical Guide to (R)-Exatecan Intermediate 1
A Comprehensive Technical Guide to (R)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical data for (R)-Exatecan Intermediate 1, a crucial building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan (B1662903).
Core Chemical Properties
(R)-Exatecan Intermediate 1, systematically known as (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key chiral intermediate in the convergent synthesis of Exatecan.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Systematic Name | (4R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |
| CAS Number | 110351-91-2 | [3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3] |
| Molecular Weight | 263.25 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Melting Point | 169-170 °C | |
| Boiling Point (Predicted) | 666.6 ± 55.0 °C | |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO (25 mg/mL with sonication) | [4] |
Spectroscopic Data
| Spectroscopic Data | Information | Source(s) |
| ¹H NMR | Spectrum is consistent with the chemical structure. | [3] |
| ¹³C NMR | Predicted spectra are available from some databases. | [6] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ m/z: 264.08 | [7] |
| Infrared (IR) | Expected absorptions for hydroxyl (O-H), lactone carbonyl (C=O), ketone carbonyl (C=O), and ether (C-O) functionalities. |
Synthesis of Exatecan: A Convergent Approach
The total synthesis of Exatecan is typically achieved through a convergent strategy. This involves the separate synthesis of two key fragments: a functionalized aminonaphthalene core (often referred to as Exatecan Intermediate 2) and the chiral tricyclic lactone, (R)-Exatecan Intermediate 1. These two intermediates are then coupled in the later stages of the synthesis.[8]
Experimental Protocol: Synthesis of (S)-Exatecan Intermediate 1
The following protocol is for the synthesis of the (S)-enantiomer and is adapted from available literature. The synthesis of the (R)-enantiomer would follow a similar procedure, starting with the appropriate chiral precursor.
Objective: To synthesize (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Materials:
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Precursor compound (e.g., a suitable protected tricyclic ether)
-
2M Sulfuric acid
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of the precursor compound (1 equivalent) is prepared in dichloromethane.
-
Hydrolysis: To the solution, add 2M sulfuric acid. The mixture is stirred vigorously at room temperature for approximately 2 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the organic layer is separated.
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The organic layer is washed with a saturated brine solution.
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The separated organic layer is then dried over anhydrous sodium sulfate.
-
-
Solvent Removal: The dichloromethane is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by recrystallization from isopropanol to afford the final product, (S)-Exatecan Intermediate 1.
Biological Context: Role as a Precursor to a Topoisomerase I Inhibitor
(R)-Exatecan Intermediate 1 does not have reported direct biological activity. Its significance lies in its role as a key precursor to Exatecan, a potent inhibitor of DNA topoisomerase I. Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.
Conclusion
(R)-Exatecan Intermediate 1 is a well-characterized chiral molecule that serves as a critical component in the synthesis of Exatecan. Its efficient and stereoselective synthesis is paramount for the production of this important anticancer agent. This guide provides a foundational understanding of its chemical properties and synthetic context for professionals in the field of drug discovery and development.
References
- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 2. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 110351-91-2|(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C13H13NO5 1H-Pyrano[3,4-f]indolizine-3,6,10(4H)-trione, 4-ethyl-7,8-dihydro-4- hydroxy-, (4S)- (9CI, ACI) H319, H302 - Manufacturer and Supplier | New Venture [nvchem.net]
- 6. PubChemLite - (4s)-4-ethyl-7,8-dihydro-4-hydroxy-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione (C13H13NO5) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
